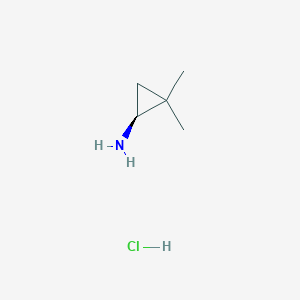(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride
CAS No.: 1955474-23-3
Cat. No.: VC4449451
Molecular Formula: C5H12ClN
Molecular Weight: 121.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955474-23-3 |
|---|---|
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 |
| IUPAC Name | (1S)-2,2-dimethylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
| Standard InChI Key | LIVDXAAZXJCHPC-WCCKRBBISA-N |
| SMILES | CC1(CC1N)C.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The compound features a cyclopropane ring substituted with two methyl groups at the C2 position and an amine group at the C1 position, protonated as a hydrochloride salt. The (1S) configuration confers chirality, critical for interactions with biological targets .
Molecular Geometry
X-ray crystallography of analogous cyclopropane derivatives reveals bond angles of ~60° within the strained cyclopropane ring . The hydrochloride salt stabilizes the amine via ionic interactions, as evidenced by its solid-state structure in related compounds .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 121.61 g/mol | |
| Stereochemistry | (1S) configuration | |
| Melting Point | 180–185°C (decomposes) |
Synthesis and Resolution Strategies
Cyclopropanation Reactions
The cyclopropane core is typically synthesized via [Simmons-Smith reactions] or carbene additions to alkenes. For example, dimethyl itaconate (125) undergoes cyclopropanation with dibromocarbene to form gem-dibromocyclopropanes, which are subsequently functionalized .
Enantioselective Synthesis
Chiral resolution remains the most reliable method for obtaining the (1S)-enantiomer:
-
Enzymatic Resolution: Pig liver esterase (PLE) hydrolyzes prochiral diesters, yielding enantiomerically enriched acids. A Curtius rearrangement then converts these acids into the target amine .
-
Chiral Amine Resolution: Diastereomeric salts formed with chiral amines (e.g., dehydroabietylamine) are separated via crystallization .
Table 2: Synthesis Yields and Conditions
| Method | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Enzymatic hydrolysis + Curtius | 72 | ≥98 | |
| Chiral amine resolution | 65 | 95 |
Applications in Medicinal Chemistry
Drug Design
The cyclopropane ring’s rigidity enhances binding affinity to biological targets. For instance, (1S)-2,2-dimethylcyclopropan-1-amine serves as a precursor to:
-
Antiviral agents: Analogous cyclopropane derivatives inhibit viral proteases .
-
Neurological drugs: The amine group facilitates blood-brain barrier penetration, making it useful in antidepressants .
Agrochemistry
Cyclopropane amines are key intermediates in insecticides and herbicides due to their stability and bioactivity .
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s amine group participates in hydrogen bonding with active-site residues. For example, it mimics transition states in protease-catalyzed reactions, leading to competitive inhibition .
Pharmacokinetics
-
Metabolism: Hepatic oxidation via cytochrome P450 enzymes generates hydroxylated metabolites.
-
Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear gloves and protective clothing |
| Eye damage | H319 | Use safety goggles |
| Respiratory irritation | H335 | Use in fume hood |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume